1-(Phenylsulfonyl)-2-pyrrolecarbonitrile
Overview
Description
1-(Phenylsulfonyl)-2-pyrrolecarbonitrile is an organic compound that features a pyrrole ring substituted with a phenylsulfonyl group and a nitrile group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile can be synthesized through several methodsThe reaction typically requires controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, often facilitated by the electron-withdrawing effects of the phenylsulfonyl and nitrile groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens and acids can be used under controlled conditions to introduce new substituents on the pyrrole ring.
Nucleophilic Substitution: Strong nucleophiles like Grignard reagents can react with the compound to form new carbon-carbon bonds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can produce various alkylated or arylated products .
Scientific Research Applications
1-(Phenylsulfonyl)-2-pyrrolecarbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile exerts its effects involves interactions with various molecular targets. The phenylsulfonyl group can enhance the compound’s binding affinity to specific enzymes or receptors, while the nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound within biological systems . These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Phenylsulfonylacetophenone: This compound shares the phenylsulfonyl group but differs in the core structure, leading to distinct reactivity and applications.
Phenylsulfonylvinyl Compounds: These compounds also contain the phenylsulfonyl group and exhibit similar reactivity in certain reactions.
Uniqueness: 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile is unique due to the combination of the pyrrole ring, phenylsulfonyl group, and nitrile group. This unique structure imparts specific electronic and steric properties that influence its reactivity and interactions with other molecules, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c12-9-10-5-4-8-13(10)16(14,15)11-6-2-1-3-7-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJCLUNFWADISV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401677 | |
Record name | 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97188-22-2 | |
Record name | 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Phenylsulfonyl)-2-pyrrolecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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